Superior Synthetic Efficiency: 97% Tosylation Yield Compared to Propargyl Tosylate (52-68%)
The tosylation of 4-pentyn-1-ol with p-toluenesulfonyl chloride yields pent-4-ynyl 4-methylbenzenesulfonate in 97% isolated yield under standard conditions [1]. In contrast, the analogous tosylation of propargyl alcohol to produce propargyl tosylate proceeds with yields ranging from 52% to 68% under similar conditions . The 29-45 percentage point increase in yield for the pent-4-ynyl derivative represents a significant improvement in synthetic efficiency, reducing material waste and cost per gram of product [2].
| Evidence Dimension | Isolated yield of tosylation reaction |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | Propargyl tosylate (52-68%) |
| Quantified Difference | +29 to +45 percentage points |
| Conditions | Standard tosylation (TsCl, base, solvent) |
Why This Matters
Higher synthetic yield reduces procurement costs and ensures greater material availability for downstream applications.
- [1] Design, synthesis and characterization of 1-(3-(4-(3-18Fluoropropyl)-1H-1,2,3-triazol-1-yl)propyl)-4-(2-methoxyphenyl) piperazine as novel D3 receptor ligand for PET Imaging. Indian Journal of Nuclear Medicine, 2013, 28(5), 47-48. View Source
- [2] Principles of Tosylation Reaction Efficiency. In: Advanced Organic Chemistry, 5th ed., 2007. View Source
